

Spectroscopic data (NMR, FT-IR) of Chloromethyl(methyl)dimethoxysilane

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Compound of Interest

Compound Name:	<i>Chloromethyl(methyl)dimethoxysilane</i>
CAS No.:	2212-11-5
Cat. No.:	B1587336

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Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of **Chloromethyl(methyl)dimethoxysilane**

Executive Summary

Chloromethyl(methyl)dimethoxysilane (CAS 2212-11-5) represents a critical class of bifunctional organosilanes used as coupling agents, surface modifiers, and precursors for high-performance sol-gel materials.[1] Its unique architecture combines a hydrolyzable alkoxy-silyl anchor (methoxy groups) with a reactive electrophilic handle (chloromethyl group).[1]

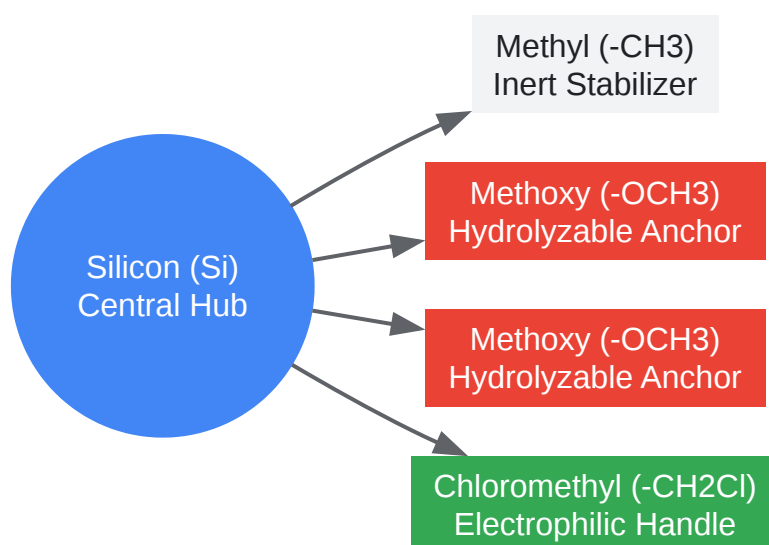
This guide provides a definitive reference for the spectroscopic identification of this molecule. It moves beyond simple peak listing to explain the structural causality of the signals, ensuring researchers can distinguish the pure compound from common hydrolysis byproducts (silanols) and synthetic impurities.

Molecular Architecture & Reactivity

To interpret the spectra, one must first understand the electronic environment of the nuclei. The molecule features a central silicon atom in a tetrahedral geometry, bonded to:

- Methyl group (-CH₃): Electron-donating, stabilizing the silicon center.
- Chloromethyl group (-CH₂Cl): Electron-withdrawing (inductive effect), acting as a reactive site for nucleophilic substitution.
- Two Methoxy groups (-OCH₃): Highly susceptible to hydrolysis, converting to silanols (-SiOH) upon exposure to moisture.[1]

Diagram 1: Structural Connectivity & Functional Logic



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Caption: The bifunctional nature of **Chloromethyl(methyl)dimethoxysilane**. The methoxy groups enable inorganic bonding, while the chloromethyl group enables organic coupling.

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the gold standard for purity assessment. The presence of the electronegative chlorine atom and the oxygen atoms creates distinct chemical shift environments.

Proton NMR (¹H NMR)

Solvent: CDCl_3 (Chloroform-d) | Reference: TMS (0.00 ppm)

Moiety	Chemical Shift (δ , ppm)	Multiplicity	Integral	Structural Insight
Si-CH ₃	0.15 – 0.25	Singlet (s)	3H	The silicon atom shields the methyl protons, pushing them upfield near TMS.
Si-CH ₂ -Cl	2.70 – 2.85	Singlet (s)	2H	The electronegative Chlorine deshields these protons significantly compared to the Si-Me group.
Si-O-CH ₃	3.50 – 3.60	Singlet (s)	6H	Oxygen's strong electronegativity deshields these protons the most. A sharp singlet confirms no hydrolysis (MeOH would appear at ~3.49 ppm but is distinct).

“

Critical Diagnostic: If you observe a broad hump near 1.5–2.0 ppm or new peaks appearing near 3.49 ppm (free methanol), your sample has hydrolyzed.

Carbon-13 NMR (^{13}C NMR)

Solvent: CDCl_3 | Decoupled

Moiety	Chemical Shift (δ , ppm)	Assignment Logic
Si- CH_3	-6.0 to -4.0	Silicon-attached carbons are often shielded to negative values.
Si- CH_2 -Cl	26.0 – 29.0	The "Heavy Atom Effect" and induction from Cl shift this downfield relative to the methyl group.
Si-O- CH_3	50.0 – 51.5	Characteristic region for methoxy carbons attached to heteroatoms.

Silicon-29 NMR (^{29}Si NMR)

Solvent: CDCl_3 | Relax. Agent: $\text{Cr}(\text{acac})_3$ (Recommended for integration)

- Shift Range: -5.0 to -15.0 ppm
- Interpretation: This molecule represents a D-unit (Difunctional, two oxygens attached).
 - M-units (1 oxygen): ~ +10 ppm
 - D-units (2 oxygens): ~ -10 ppm (Target)

- T-units (3 oxygens): ~ -40 to -60 ppm
- Purity Check: If you see a peak near -40 ppm, your sample contains Chloromethyltrimethoxysilane (a common synthetic impurity).

Vibrational Spectroscopy (FT-IR)

FT-IR is essential for rapid identification of functional groups and monitoring hydrolysis (appearance of -OH bands).

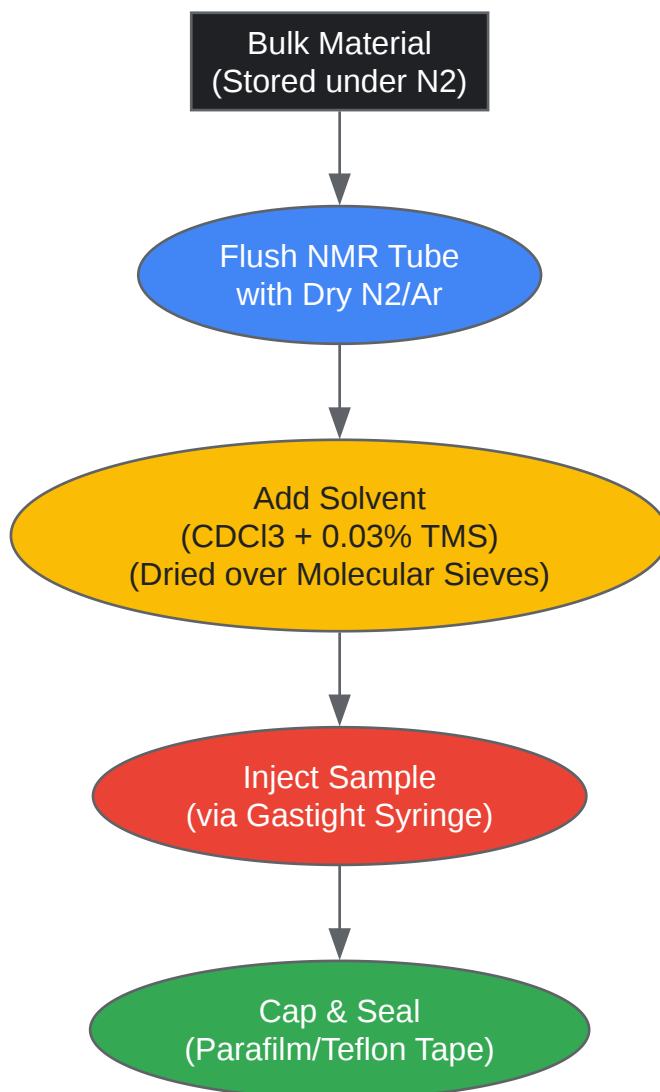
Wavenumber (cm ⁻¹)	Intensity	Assignment	Diagnostic Value
2940 - 2840	Medium	C-H Stretch	Alkyl C-H bonds (Methyl/Methylene).
1260 - 1255	Strong (Sharp)	Si-CH ₃ Deformation	The "Silicon Methyl" Flag. A key identifier for methyl-substituted silanes.
1190 - 1080	Very Strong	Si-O-C Stretch	Characteristic broad/strong band for alkoxy silanes.
800 - 840	Medium	Si-C Stretch	Confirmation of the silicon-carbon backbone.
~700 - 650	Medium/Weak	C-Cl Stretch	Often obscured, but indicates the chloromethyl functionality.
3400 - 3200	(Ideally Absent)	O-H Stretch	Quality Control: Presence indicates hydrolysis (Silanol formation).

Experimental Protocols

Protocol A: Inert Sampling for NMR (Moisture Sensitive)

Objective: Obtain an artifact-free spectrum without in-situ hydrolysis.

Diagram 2: Inert Sampling Workflow



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Caption: Step-by-step workflow to prevent moisture contamination during NMR preparation.

- Solvent Prep: Use CDCl₃ stored over 4Å molecular sieves (activated). Moisture in the solvent is the #1 cause of "bad" spectra for methoxysilanes.

- Tube Prep: Oven-dry NMR tubes at 110°C for >2 hours. Flush with Argon/Nitrogen before use.
- Acquisition: Run ^1H NMR immediately.
 - Self-Validation: Check the integration ratio. It must be 3:2:6 (Si-Me : Si-CH₂-Cl : Si-OMe). If the OMe integral is < 6 and a peak at 3.49 ppm appears, hydrolysis occurred during prep.

Protocol B: Impurity Profiling

Common impurities arise from the synthesis (chlorination of methyl silanes).

- Impurity 1: Chloromethyl(dimethyl)methoxysilane (Mono-methoxy).
 - Detection: Look for a Si-Me singlet with integration >3 relative to CH₂Cl, or a split in the Si-Me peak.
- Impurity 2: Chloromethyltrimethoxysilane (Tri-methoxy).
 - Detection: Look for a shift in the Si-OMe peak (slight downfield shift) and absence of the Si-Me peak in that specific impurity molecule.

References

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- Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (General reference for $^{13}\text{C}/^1\text{H}$ shift prediction rules).

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Sources

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